In-Depth Technical Guide: Bis(3-(aminomethyl)benzyl)amine (CAS 34235-31-9) in Advanced Polymer Synthesis and Epoxy Curing
In-Depth Technical Guide: Bis(3-(aminomethyl)benzyl)amine (CAS 34235-31-9) in Advanced Polymer Synthesis and Epoxy Curing
Executive Summary
Bis(3-(aminomethyl)benzyl)amine (CAS 34235-31-9) is a highly versatile, aromatic-aliphatic triamine[1]. Often identified in advanced polymer literature as the m-xylylenediamine dimer (MXDA dimer), it is generated via the intermolecular deamination and condensation of m-xylylenediamine[2]. By bridging two MXDA molecules with a secondary amine linkage, the resulting architecture features two primary amine terminals and a central secondary amine[1].
This structural evolution fundamentally alters its crosslinking behavior. Compared to standard diamines, CAS 34235-31-9 reduces volatility, extends the inter-crosslink distance in polymer networks, and provides a unique differential reactivity profile. These traits make it an exceptional building block for advanced materials, particularly in the synthesis of Covalent Adaptable Networks (CANs) and high-performance, toughened epoxy resins[3].
Structural and Physicochemical Properties
Understanding the molecular dynamics of CAS 34235-31-9 is critical for predictive formulation. The presence of two meta-substituted benzene rings provides significant steric hindrance and thermal stability, while the secondary amine acts as a flexible hinge that absorbs mechanical stress[2].
Table 1: Quantitative Physicochemical Properties of CAS 34235-31-9
| Property | Value | Causality / Significance |
| IUPAC Name | 1-{3-[({[3-(aminomethyl)phenyl]methyl}amino)methyl]phenyl}methanamine | Defines the bridged triamine structure. |
| CAS Number | 34235-31-9 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₆H₂₁N₃ | Confirms the loss of NH₃ from two MXDA molecules. |
| Molecular Weight | 255.36 g/mol | Higher MW than MXDA reduces volatility and odor. |
| Active Hydrogens | 5 | Dictates stoichiometric ratios for crosslinking. |
| AHEW | 51.07 g/eq | Critical for precise epoxy resin formulation (phr). |
| Storage Temperature | 2-8 °C | Prevents oxidative degradation and carbamation. |
| Purity | ≥ 97% | Ensures predictable stoichiometry in formulations. |
Visualizing the Reaction Pathways
The following diagram illustrates the synthesis of the MXDA dimer and its divergent applications in advanced materials, highlighting the specific chemical mechanisms utilized in each pathway.
Figure 1: Synthesis pathway of CAS 34235-31-9 and its primary applications in advanced materials.
Mechanistic Applications in Advanced Materials
Polyimine Vitrimers and Covalent Adaptable Networks (CANs)
Vitrimers are a class of polymers that behave as permanent thermosets at operating temperatures but can flow like vitreous liquids at elevated temperatures due to dynamic covalent bond exchange[4]. Polyimine vitrimers rely on transimination. However, standard short-chain diamines often yield brittle networks with poor processability and excessively high topology freezing transition temperatures (
Incorporating the MXDA dimer extends the molecular chain of the polymer network, significantly increasing flexibility and lowering the
High-Performance Epoxy Curing
In epoxy formulations, the triamine structure offers 5 active hydrogens for the nucleophilic ring-opening of oxiranes.
Causality of Choice: Compared to standard MXDA (AHEW = 34.05 g/eq), the dimer requires a higher mass loading per epoxy equivalent (AHEW = 51.07 g/eq). This higher equivalent weight lowers the overall exothermic heat generated during bulk curing, preventing thermal runaway in thick castings. Additionally, the secondary amine in the center of the dimer reacts slower than the primary amines due to steric hindrance. This differential reactivity allows for controlled B-staging (partial cure), a critical requirement in prepreg manufacturing and composite layups.
Experimental Workflows & Protocols
As an application scientist, ensuring reproducibility requires protocols that validate themselves at each critical juncture.
Protocol 1: Synthesis of Performance-Modified Polyimine Vitrimers
Objective: Create a self-healing, reprocessable thermoset network.
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Stoichiometric Mixing: Mix CAS 34235-31-9 and a dialdehyde (e.g., terephthalaldehyde) in a 1:1 molar ratio of amine to aldehyde functional groups in a suitable solvent (e.g., THF/methanol blend).
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Self-Validation: Monitor the reaction via FTIR spectroscopy. The condensation is complete when the aldehyde C=O stretch (~1700 cm⁻¹) disappears and the imine C=N stretch (~1640 cm⁻¹) fully emerges.
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Casting and Network Formation: Cast the solution into a PTFE mold. Evaporate the solvent at 60 °C for 12 hours, followed by vacuum drying at 80 °C to remove residual volatiles.
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Self-Validation: Perform a gel fraction test using Soxhlet extraction (THF solvent for 24 hours). A gel fraction >95% validates a fully crosslinked, insoluble network.
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Reprocessing (Vitrimer Metathesis): Cut the cured film into fragmented pieces and hot-press at 120 °C and 5 MPa for 30 minutes.
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Self-Validation: The pieces must fuse into a homogeneous, defect-free film, confirming that dynamic imine exchange successfully occurred above the topology freezing transition temperature (
)[4].
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Protocol 2: Formulation of High-Tg, Toughened Epoxy Resins
Objective: Formulate a structural epoxy with high fracture toughness and controlled exotherm.
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Stoichiometric Calculation: Calculate the parts per hundred resin (phr) for a standard Bisphenol-A diglycidyl ether (DGEBA, EEW = 190 g/eq).
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Calculation: phr = (AHEW / EEW) × 100 = (51.07 / 190) × 100 = 26.88 g of dimer per 100 g of resin.
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Blending and Degassing: Mix the resin and CAS 34235-31-9 at 40 °C to reduce viscosity and ensure homogeneous dispersion. Degas in a vacuum chamber at -29 inHg for 10 minutes.
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Self-Validation: Visual inspection must confirm absolute optical clarity with zero trapped microbubbles, ensuring no stress concentrators exist in the final cast.
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Step-Cure Schedule: Cure the mixture at 80 °C for 2 hours (B-stage), followed by a post-cure at 150 °C for 2 hours.
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Causality: The initial low-temperature step allows the unhindered primary amines to react and build molecular weight without causing thermal runaway. The high-temperature post-cure forces the sterically hindered secondary amine to react, achieving full crosslink density.
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Self-Validation: Run Differential Scanning Calorimetry (DSC). A fully cured network will show a stable
and an absence of any residual exothermic peak.
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Safety, Handling, and Storage
Like many aliphatic-aromatic polyamines, CAS 34235-31-9 is a potential skin sensitizer and corrosive agent. It must be handled with appropriate PPE (nitrile gloves, safety goggles) under local exhaust ventilation.
Storage: The compound must be stored at 2-8 °C in a tightly sealed container under an inert atmosphere (nitrogen or argon). Exposure to ambient air will lead to rapid carbamation (reaction with atmospheric CO₂) and oxidative degradation, which manifests as a yellowing of the compound and a loss of reactive amine equivalents.
References
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National Center for Biotechnology Information. "Bis(3-(aminomethyl)benzyl)amine - CID 22377645". PubChem. URL:[Link]
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Zheng, H., Liu, Q., Lei, X., et al. "Performance-modified polyimine vitrimers: flexibility, thermal stability and easy reprocessing." Journal of Materials Science, 54, 2690–2698 (2019). URL:[Link]
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Lagron A.B., El-Zaatari B.M., Hamachi L.S. "Characterization Techniques to Assess Recyclability in Dynamic Polymer Networks." Frontiers in Chemistry, 10:871444 (2022). URL:[Link]
Sources
- 1. Bis(3-(aminomethyl)benzyl)amine | C16H21N3 | CID 22377645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characterization Techniques to Assess Recyclability in Dynamic Polymer Networks [frontiersin.org]
- 5. researchgate.net [researchgate.net]
